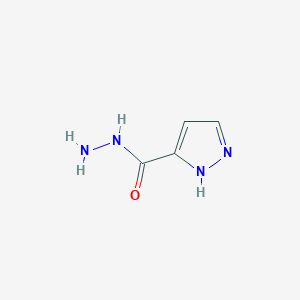

1H-pyrazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOQOMNXHWAQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428077 | |

| Record name | 1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26275-64-9 | |

| Record name | 1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1H-Pyrazole-5-Carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] At the heart of this molecular diversity lies 1H-pyrazole-5-carbohydrazide, a versatile and highly valuable building block. Its dual functionality—the aromatic pyrazole ring and the reactive carbohydrazide moiety—provides a strategic entry point for the synthesis of complex molecular architectures and diverse compound libraries.

This guide provides an in-depth, field-proven perspective on the synthesis and rigorous characterization of 1H-pyrazole-5-carbohydrazide, moving beyond a mere recitation of steps to explain the causality behind the chosen methodologies. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently produce and validate this critical chemical intermediate.

Part 1: The Synthesis Pathway—From Ester to Hydrazide

The conversion of a stable ester to a reactive hydrazide is a fundamental transformation in organic synthesis. The most reliable and widely adopted method for preparing 1H-pyrazole-5-carbohydrazide is the direct hydrazinolysis of its corresponding ethyl ester, ethyl 1H-pyrazole-5-carboxylate.

Core Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The causality is straightforward:

-

Nucleophilic Attack: Hydrazine (NH₂NH₂), from hydrazine hydrate, possesses a lone pair of electrons on its terminal nitrogen atom, rendering it a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl 1H-pyrazole-5-carboxylate.

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the ethoxy group (-OCH₂CH₃) as the leaving group (ethanol), which is protonated by the solvent. The result is the formation of the stable amide-like carbohydrazide.[6][7]

The choice to use an excess of hydrazine hydrate is a strategic one; it ensures the reaction equilibrium is driven decisively towards the product, maximizing the yield by ensuring the complete consumption of the starting ester.[8] Ethanol is the solvent of choice as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogenous reaction environment, and its boiling point is ideal for reflux conditions that accelerate the reaction without degrading the components.[7][9]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, ensuring reproducibility.

Materials & Reagents:

-

Ethyl 1H-pyrazole-5-carboxylate

-

Hydrazine Hydrate (98-100%)

-

Absolute Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrazole-5-carboxylate (e.g., 0.1 mol) in absolute ethanol (100 mL).

-

Reagent Addition: While stirring, carefully add an excess of hydrazine hydrate (e.g., 0.2 mol, 2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.[9][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, being less soluble in ethanol than the starting materials, will often begin to crystallize.[11]

-

Isolation: Cool the flask further in an ice bath for 30-60 minutes to maximize precipitation. Collect the resulting white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified 1H-pyrazole-5-carbohydrazide in a vacuum oven at 50-60°C until a constant weight is achieved.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of 1H-pyrazole-5-carbohydrazide.

Part 2: Rigorous Characterization—Validating Structure and Purity

The unambiguous confirmation of the molecular structure and purity of the synthesized 1H-pyrazole-5-carbohydrazide is paramount. A multi-technique approach provides a self-validating system of evidence.

Physicochemical Properties

-

Appearance: A white crystalline solid.

-

Melting Point: A sharp melting point is a primary indicator of high purity. The reported melting point for 1H-pyrazole-5-carbohydrazide is typically in the range of 195-196°C .[12] A broad melting range would suggest the presence of impurities.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint."

-

Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we confirm the presence of the expected functional groups.

-

Expected Peaks:

-

~3300-3400 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH₂) group of the hydrazide.[9]

-

~3200-3300 cm⁻¹: A broader peak from the N-H stretching of the secondary amide (-CONH-) and the pyrazole ring N-H.[13]

-

~1640-1660 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch (Amide I band) of the carbohydrazide.[13]

-

~1620 cm⁻¹: N-H bending vibration (Amide II band).

-

~1500-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[14]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Causality: This technique maps the chemical environment of each proton. The chemical shift, integration, and splitting pattern provide definitive structural information.

-

Expected Signals (in DMSO-d₆):

-

δ ~13.0-14.0 ppm: A broad singlet corresponding to the acidic proton of the pyrazole N-H.

-

δ ~9.5 ppm: A singlet corresponding to the proton of the -CONH - group.

-

δ ~7.5 ppm: A doublet (d) corresponding to the proton at the C3 position of the pyrazole ring.

-

δ ~6.5 ppm: A doublet (d) corresponding to the proton at the C4 position of the pyrazole ring.

-

δ ~4.5 ppm: A broad singlet, integrating to two protons, for the -NH₂ group. This peak is D₂O exchangeable.

-

-

-

¹³C NMR Spectroscopy:

-

Causality: This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals (in DMSO-d₆):

-

3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.

-

Causality: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured.

-

Expected Result:

Consolidated Characterization Data

| Parameter | Technique | Expected Result | Significance |

| Melting Point | Capillary Method | 195-196 °C (sharp) | Purity Assessment |

| Functional Groups | FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~1650 (C=O), ~1550 (C=N) | Confirms presence of pyrazole & carbohydrazide |

| Proton Environment | ¹H NMR (DMSO-d₆) | Distinct signals for pyrazole H3/H4 and hydrazide NH/NH₂ | Structural Elucidation |

| Carbon Skeleton | ¹³C NMR (DMSO-d₆) | Signals for C=O and three unique pyrazole carbons | Confirms Carbon Framework |

| Molecular Weight | Mass Spectrometry | m/z = 142 (M⁺) or 143 ([M+H]⁺) | Confirms Elemental Composition |

Characterization Logic Flow

Caption: Logical workflow for the comprehensive characterization of the title compound.

Conclusion: An Empowered Starting Point for Innovation

This guide has detailed a robust and reliable pathway for the synthesis of 1H-pyrazole-5-carbohydrazide via the hydrazinolysis of its ethyl ester. Furthermore, it has established a comprehensive, multi-technique framework for the unequivocal characterization of the final product. For the medicinal chemist and drug development professional, mastery of this synthesis and characterization process is not merely an academic exercise. It is the critical first step in unlocking the vast therapeutic potential of the pyrazole scaffold.[4][19] With pure, validated 1H-pyrazole-5-carbohydrazide in hand, researchers are empowered to explore novel molecular designs, build diverse compound libraries, and ultimately drive the discovery of next-generation therapeutic agents.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (MDPI) [Link]

-

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (SciSpace) [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (PubMed Central) [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (The Royal Society of Chemistry) [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (ResearchGate) [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (ResearchGate) [Link]

-

Supplementary Information. (The Royal Society of Chemistry) [Link]

-

Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (Taylor & Francis Online) [Link]

-

The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. (ResearchGate) [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (IJNRD) [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (ResearchGate) [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (ResearchGate) [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (National Institutes of Health) [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (University of Nebraska-Lincoln) [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (PubMed Central) [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline) [Link]

-

How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? (ResearchGate) [Link]

-

SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (IOSR Journal of Pharmacy) [Link]

-

When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? (Quora) [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (ResearchGate) [Link]

-

Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. (Journal of King Saud University - Science) [Link]

-

Mass spectral investigation of compounds 1 and 11-15. (ResearchGate) [Link]

-

1H-Pyrazole. (NIST WebBook) [Link]

-

1H-pyrazole-5-carboxylic acid, 3-methyl-, 2-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]hydrazide. (SpectraBase) [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (National Institutes of Health) [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (ResearchGate) [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (Rasayan Journal of Chemistry) [Link]

-

3-(2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. (LookChem) [Link]

-

Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. (ResearchGate) [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (Visnav) [Link]

-

An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. (Oriental Journal of Chemistry) [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (JOCPR) [Link]

-

1H-Pyrazole-5-carboxylic acid. (PubChem) [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. quora.com [quora.com]

- 12. Cas 92352-24-4,3-(2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | lookchem [lookchem.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H-Pyrazole [webbook.nist.gov]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1H-pyrazole-5-carbohydrazide, a key heterocyclic scaffold, serves as a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique structural amalgamation of a pyrazole ring and a carbohydrazide moiety bestows upon it a versatile chemical reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the core physicochemical properties of 1H-pyrazole-5-carbohydrazide, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives. This document delves into the structural attributes, spectral characteristics, and key physicochemical parameters, underpinned by detailed experimental protocols and theoretical insights to facilitate its effective utilization in research and development.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a well-established pharmacophore, integral to the structure of numerous clinically approved drugs exhibiting a wide array of therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. The carbohydrazide functional group is also a recognized pharmacophore, contributing to the biological profile of various therapeutic agents and serving as a versatile synthon for the construction of more complex heterocyclic systems. The conjugation of these two moieties in 1H-pyrazole-5-carbohydrazide creates a molecule of significant interest, with derivatives having been explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.[1] A thorough understanding of its fundamental physicochemical properties is therefore paramount for the rational design and development of novel therapeutics based on this privileged scaffold.

Molecular Structure and Core Properties

The foundational characteristics of 1H-pyrazole-5-carbohydrazide are summarized below. These properties are fundamental to its behavior in both chemical and biological systems.

Structural Representation

The molecular structure of 1H-pyrazole-5-carbohydrazide consists of a five-membered pyrazole ring linked at the 5-position to a carbohydrazide group.

Caption: Molecular structure of 1H-pyrazole-5-carbohydrazide.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 26275-64-9 | |

| Molecular Formula | C₄H₆N₄O | |

| Molecular Weight | 126.12 g/mol | |

| Melting Point | Data not available (Predicted) | N/A |

| Boiling Point | Data not available (Predicted) | N/A |

| Solubility | Data not available (Predicted) | N/A |

| pKa | Data not available (Predicted) | N/A |

| logP | Data not available (Predicted) | N/A |

Spectroscopic Profile

The structural elucidation of 1H-pyrazole-5-carbohydrazide and its derivatives relies heavily on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the carbohydrazide moiety protons. The chemical shifts will be influenced by the electronic environment and the solvent used. The pyrazole ring protons (at positions 3 and 4) would likely appear in the aromatic region, while the NH and NH₂ protons of the carbohydrazide group would appear as broad singlets, the positions of which are highly dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbon atoms of the pyrazole ring and the carbonyl carbon of the carbohydrazide group. The carbonyl carbon is expected to resonate at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrazole ring and the carbohydrazide group.

-

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group in the carbohydrazide moiety.

-

C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1H-pyrazole-5-carbohydrazide, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (126.12).

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 1H-pyrazole-5-carbohydrazide.

Synthesis of 1H-pyrazole-5-carbohydrazide

A common and effective method for the synthesis of 1H-pyrazole-5-carbohydrazide is through the hydrazinolysis of the corresponding ester, ethyl 1H-pyrazole-5-carboxylate.

Caption: Synthetic workflow for 1H-pyrazole-5-carbohydrazide.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the synthesized 1H-pyrazole-5-carbohydrazide using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by determining its melting point.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Protocol:

-

Sample Preparation: Ensure the synthesized 1H-pyrazole-5-carbohydrazide is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of 1H-pyrazole-5-carbohydrazide in various solvents is crucial for its application in drug formulation and biological assays.

Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered aqueous solutions (e.g., pH 7.4), and common organic solvents (e.g., ethanol, DMSO, methanol).

-

Equilibration: Add an excess amount of 1H-pyrazole-5-carbohydrazide to a known volume of the selected solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Conclusion

1H-pyrazole-5-carbohydrazide stands as a molecule of considerable importance in the field of medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, offering both theoretical understanding and practical experimental protocols for its synthesis and characterization. While experimental data for the parent compound remains somewhat elusive in public databases, the information presented herein, supplemented with data from closely related derivatives, provides a robust foundation for researchers. The methodologies and insights contained within this document are intended to empower scientists and drug development professionals to confidently work with and further explore the therapeutic potential of this versatile heterocyclic scaffold.

References

-

LookChem. (n.d.). Cas 92352-24-4, 3-(2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE. Retrieved from [Link]

Sources

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-pyrazole-5-carbohydrazide

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1H-pyrazole-5-carbohydrazide. It is designed for researchers, scientists, and drug development professionals who are interested in the structural elucidation of heterocyclic compounds. The methodologies described herein are grounded in established laboratory practices and computational analysis, offering a robust framework for understanding the solid-state architecture of this important pharmacophore.

The 1H-pyrazole-5-carbohydrazide core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives have been extensively investigated for their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3][4] The potent biological activity is often attributed to the molecule's specific three-dimensional structure and its ability to form key hydrogen bonds and other non-covalent interactions with biological targets.[5]

A precise understanding of the crystal structure is therefore paramount. It reveals the molecule's intrinsic conformation, electronic properties, and, most critically, the supramolecular assembly governed by intermolecular forces. This knowledge is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the development of new therapeutic agents.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol must be reproducible and yield a product of high purity, as impurities can severely hinder crystallization.

Experimental Protocol: Synthesis of 1H-pyrazole-5-carbohydrazide

This two-step procedure is a common and effective route, starting from a commercially available pyrazole ester.

Step 1: Saponification of Ethyl 1H-pyrazole-5-carboxylate

-

Setup: In a 100 mL round-bottom flask, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at 50 °C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 4-12 hours).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl. This will precipitate the pyrazole-5-carboxylic acid.

-

Isolation: Collect the white solid product via vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Step 2: Formation of the Carbohydrazide

-

Activation: Suspend the dried pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) and cool to 0 °C.[6]

-

Acid Chloride Formation: Add oxalyl chloride (1.5 eq) dropwise. The mixture will effervesce. Allow it to warm to room temperature and stir until a clear solution forms (1-3 hours), indicating the formation of pyrazole-5-carbonyl chloride.[6]

-

Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in DCM. Cool this solution to 0 °C.

-

Coupling: Slowly add the freshly prepared acid chloride solution to the hydrazine solution under vigorous stirring.

-

Workup: Allow the reaction to proceed for 2-4 hours. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 1H-pyrazole-5-carbohydrazide.

Crystallization Methodology

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is widely successful for this class of compounds.[7]

-

Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/ethanol) at a slightly elevated temperature to ensure complete dissolution.

-

Evaporation: Transfer the solution to a clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Harvesting: Over several days to weeks, crystals should form. Carefully harvest a well-formed, transparent crystal for analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis Workflow

SCXRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves collecting diffraction data, solving the crystal structure, and refining the atomic model.

Caption: Experimental and computational workflow for crystal structure analysis.

Data Collection and Refinement Protocol

-

Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Acquisition: Data is collected using a diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, at a controlled temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[8]

-

Structure Solution: The collected diffraction intensities are processed. The phase problem is solved using direct methods, which generates an initial electron density map and a preliminary atomic model.[9]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm on F².[9] This iterative process optimizes atomic coordinates, displacement parameters, and site occupancies to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.[10]

Structural Analysis and Interpretation

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Crystallographic Data Summary

The following table presents representative crystallographic data for a pyrazole carbohydrazide derivative, illustrating the typical parameters obtained from an SCXRD experiment.

| Parameter | Representative Value |

| Chemical Formula | C₄H₆N₄O |

| Formula Weight | 126.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.619 (9) |

| b (Å) | 9.447 (6) |

| c (Å) | 16.841 (19) |

| β (°) | 98.69 (9) |

| Volume (ų) | 1354.4 |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| R_int | 0.029 |

| Final R indices [I>2σ(I)] | R₁ = 0.047, wR₂ = 0.136 |

| Goodness-of-fit (S) | 1.04 |

| Note: Data is illustrative, based on typical values found for similar structures.[9][11] |

Molecular Geometry and Supramolecular Assembly

The analysis of bond lengths and angles confirms the expected geometry of the pyrazole and carbohydrazide moieties. The most insightful information comes from analyzing the intermolecular interactions, which dictate the crystal packing. In 1H-pyrazole-5-carbohydrazide, hydrogen bonding is the dominant cohesive force.

The molecule contains multiple hydrogen bond donors (the N-H groups of the pyrazole and the hydrazide) and acceptors (the carbonyl oxygen and the pyrazole nitrogen atoms). This functionality facilitates the formation of a robust and predictable hydrogen-bonding network. Typically, molecules form centrosymmetric dimers through strong N-H···O interactions between the hydrazide groups. These dimers then link into extended chains or sheets via N-H···N interactions involving the pyrazole ring.

Caption: Hydrogen bonding motifs in pyrazole-carbohydrazide crystals.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[7][11] The surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts shorter than the van der Waals radii sum.

The associated 2D fingerprint plot decomposes these interactions, quantifying the percentage contribution of each contact type to the overall crystal packing. For 1H-pyrazole-5-carbohydrazide, the plot typically reveals that H···H, O···H/H···O, and N···H/H···N contacts are the most significant contributors to the supramolecular architecture.[11][12] This analysis provides quantitative validation of the interactions identified through manual inspection of the crystal structure.

Conclusion: A Foundation for Rational Design

The crystal structure analysis of 1H-pyrazole-5-carbohydrazide provides an unambiguous depiction of its solid-state conformation and intermolecular interactions. The detailed protocols and analytical workflows presented in this guide offer a comprehensive framework for researchers to elucidate the structures of novel derivatives. This foundational knowledge is critical for understanding structure-activity relationships, guiding synthetic efforts, and ultimately accelerating the development of new therapeutics based on this versatile and potent chemical scaffold.

References

-

Karrouchi, K., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds. Available at: [Link]

-

Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1194–1197. Available at: [Link]

-

Karrouchi, K., et al. (2016). Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), pp. 343-345. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2015). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), pp. 289-291. Available at: [Link]

-

Tamer, Ö., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study. ResearchGate. Available at: [Link]

-

El-guourrami, O., et al. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 34(3), 101861. Available at: [Link]

-

Karrouchi, K., et al. (2023). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with ?-Glucosidase and ?-Amylase Enzymes. Sakarya University Institutional Academic Repository. Available at: [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide dimethylformamide solvate. ORCA - Cardiff University. Available at: [Link]

-

da Silva, C. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(19), 5991. Available at: [Link]

-

El-guourrami, O., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. RSC Advances, 12(35), 22894–22907. Available at: [Link]

-

Ismail, M. M. F., et al. (2021). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. An-Najah Staff Academic Profile. Available at: [Link]

-

Ayed, T. B., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1020. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 41(19), 9789–9806. Available at: [Link]

-

Şimşek, O., et al. (2023). Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole. All Sciences Proceedings. Available at: [Link]

-

Parrish, D. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 833–839. Available at: [Link]

-

Mabkhot, Y. N., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 21(8), 1063. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(11), 4987-4997. Available at: [Link]

-

Parrish, D. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. ResearchGate. Available at: [Link]

-

Thakare, N. V. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

-

de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. staff.najah.edu [staff.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

- 12. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Pyrazole-5-Carbohydrazide: A Technical Guide for Researchers

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

In the landscape of medicinal chemistry and drug development, the fusion of a pyrazole ring with a carbohydrazide moiety creates a molecular scaffold of significant interest. Pyrazole derivatives are well-established pharmacophores, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The carbohydrazide functional group is also a recognized pharmacophore, contributing to the bioactivity of various drugs and serving as a versatile synthetic intermediate.[2] The title compound, 1H-pyrazole-5-carbohydrazide, represents a fundamental building block in this class, and a thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis and development of novel bioactive molecules.

Synthesis of 1H-Pyrazole-5-Carbohydrazide: A Proven Protocol

The most common and efficient method for the synthesis of 1H-pyrazole-5-carbohydrazide involves the hydrazinolysis of its corresponding ethyl ester, ethyl 1H-pyrazole-5-carboxylate. This reaction is a classic example of nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile.

Experimental Protocol: Synthesis of 1H-Pyrazole-5-Carbohydrazide

Materials:

-

Ethyl 1H-pyrazole-5-carboxylate

-

Hydrazine hydrate (98-100%)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 1H-pyrazole-5-carbohydrazide, often precipitates out of the solution upon cooling due to its lower solubility in ethanol compared to the starting ester.[3]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 1H-pyrazole-5-carbohydrazide as a white solid.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: An excess of hydrazine is used to drive the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the reaction.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the starting ester and is compatible with the reaction conditions. The product's lower solubility in ethanol upon cooling facilitates its isolation.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester carbonyl, accelerating the rate of reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 1H-pyrazole-5-carbohydrazide, based on the analysis of related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1H-pyrazole-5-carbohydrazide is expected to show distinct signals for the pyrazole ring protons and the hydrazide protons. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data for 1H-Pyrazole-5-Carbohydrazide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~ 7.8 - 8.0 | Doublet | 1H | J ≈ 2.0 - 2.5 |

| H-4 (pyrazole) | ~ 6.6 - 6.8 | Doublet | 1H | J ≈ 2.0 - 2.5 |

| -NH₂ (hydrazide) | ~ 4.5 - 5.0 | Broad Singlet | 2H | - |

| -CONH- (amide) | ~ 9.5 - 10.0 | Singlet | 1H | - |

| -NH (pyrazole) | ~ 13.0 - 13.5 | Broad Singlet | 1H | - |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazole Ring Protons (H-3 and H-4): The two protons on the pyrazole ring form an AX spin system and are expected to appear as doublets. The H-3 proton, being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and appear at a higher chemical shift compared to the H-4 proton. The coupling constant between these two protons is typically small (2.0-2.5 Hz).

-

Hydrazide Protons (-NH₂ and -CONH-): The protons of the hydrazide group are exchangeable and their signals can be broad. The -NH₂ protons are expected to appear as a broad singlet. The amide proton (-CONH-) is generally more deshielded due to the adjacent carbonyl group and will appear as a singlet at a higher chemical shift.

-

Pyrazole NH Proton: The proton on the pyrazole ring nitrogen is also exchangeable and typically appears as a very broad singlet at a high chemical shift, often above 13 ppm in DMSO-d₆.

DOT Script for the Molecular Structure of 1H-pyrazole-5-carbohydrazide:

Caption: Molecular structure of 1H-pyrazole-5-carbohydrazide.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Pyrazole-5-Carbohydrazide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~ 138 - 142 |

| C-4 (pyrazole) | ~ 105 - 110 |

| C-5 (pyrazole) | ~ 145 - 150 |

| C=O (carbonyl) | ~ 160 - 165 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms. C-3 and C-5, being directly attached to nitrogen atoms, will be more deshielded and appear at higher chemical shifts compared to C-4.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is highly deshielded due to the electronegativity of the oxygen atom and will appear at a high chemical shift, typically in the range of 160-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands for 1H-Pyrazole-5-Carbohydrazide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (pyrazole) | 3100 - 3300 | Medium, Broad | Stretching |

| N-H (hydrazide, -NH₂) | 3200 - 3400 | Medium (two bands) | Asymmetric & Symmetric Stretching |

| C-H (pyrazole) | ~ 3050 | Weak | Stretching |

| C=O (Amide I) | 1640 - 1680 | Strong | Stretching |

| N-H (Amide II) | 1580 - 1620 | Medium | Bending |

| C=N (pyrazole ring) | 1500 - 1550 | Medium | Stretching |

| C-N | 1200 - 1350 | Medium | Stretching |

Interpretation of the IR Spectrum:

-

N-H Stretching: The IR spectrum will be characterized by multiple N-H stretching vibrations in the region of 3100-3400 cm⁻¹. The pyrazole N-H will likely appear as a broad band, while the -NH₂ group of the hydrazide will show two distinct bands corresponding to asymmetric and symmetric stretching.

-

C=O Stretching (Amide I Band): A very strong and characteristic absorption band for the carbonyl group of the hydrazide (Amide I) is expected in the range of 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

N-H Bending (Amide II Band): The N-H bending vibration of the amide (Amide II) will appear as a medium intensity band around 1580-1620 cm⁻¹.

-

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will give rise to absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion Peak:

For 1H-pyrazole-5-carbohydrazide (C₄H₆N₄O), the expected molecular weight is 126.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 126.

Predicted Fragmentation Pattern:

The fragmentation of 1H-pyrazole-5-carbohydrazide is expected to proceed through several key pathways, initiated by the loss of electrons from the nitrogen or oxygen atoms.

DOT Script for the Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 1H-pyrazole-5-carbohydrazide.

Interpretation of the Mass Spectrum:

-

Loss of the Hydrazinyl Group: A common fragmentation pathway for carbohydrazides is the cleavage of the N-N bond, leading to the loss of a hydrazinyl radical (•N₂H₃), which would result in a fragment ion at m/z 97.

-

Loss of an Amino Radical: Cleavage of the N-N bond can also lead to the loss of an amino radical (•NH₂), resulting in a fragment at m/z 110.

-

Decarbonylation: The fragment at m/z 97 can further lose a molecule of carbon monoxide (CO) to give a fragment corresponding to the pyrazole ring at m/z 67.

-

Ring Fragmentation: Further fragmentation of the pyrazole ring can lead to the loss of HCN, as seen in the transition from m/z 110 to m/z 83.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the expected spectroscopic data for 1H-pyrazole-5-carbohydrazide. By leveraging established principles of spectroscopy and drawing comparisons with closely related analogues, we have constructed a detailed and predictive overview of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The provided experimental protocol for its synthesis offers a reliable method for its preparation. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the identification and characterization of this important heterocyclic building block and its derivatives.

References

- Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(6), 449-455.

- El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., Andrei, G., Snoeck, R., & De Clercq, E. (2009). Synthesis and antiviral activity of new pyrazole and pyrazolo[3,4-d]pyridazine derivatives. European journal of medicinal chemistry, 44(9), 3746-3753.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Mert, S., Çavuşoğlu, B. K., & Alabuga, S. (2014).

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

Taylor & Francis Online. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]

-

PubMed. (2014). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]

-

Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. [Link]

Sources

An In-Depth Technical Guide to the Tautomeric Landscape of 1H-Pyrazole-5-Carbohydrazide

Introduction: The Critical Role of Tautomerism in Pyrazole-Based Drug Discovery

Pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their value lies in their versatile chemical reactivity and their ability to form key interactions with biological targets.[1][2] However, the structural complexity of N-unsubstituted pyrazoles is often underestimated. These molecules are not static entities but exist as a dynamic equilibrium of two or more structural isomers known as tautomers.[1][3] This phenomenon, known as prototropic tautomerism, involves the migration of a proton, typically between the two ring nitrogen atoms (annular tautomerism), and can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[3][4]

For drug development professionals, a thorough understanding of a compound's dominant tautomeric form is not merely an academic exercise; it is a prerequisite for rational drug design. The specific arrangement of hydrogen bond donors and acceptors, the overall molecular shape, and properties like pKa and lipophilicity are all dictated by the tautomeric state.

This guide focuses on 1H-pyrazole-5-carbohydrazide, a molecule of significant interest due to the presence of both the pyrazole core and the versatile carbohydrazide functional group.[5][6] We will dissect the potential tautomeric forms of this molecule, provide a robust framework for their theoretical prediction using computational chemistry, and outline detailed experimental protocols for their empirical validation. The objective is to equip researchers and scientists with the foundational knowledge and practical methodologies required to confidently characterize the tautomeric landscape of this and related heterocyclic systems.

Part 1: The Theoretical Framework of Tautomerism in 1H-Pyrazole-5-Carbohydrazide

The tautomerism of 1H-pyrazole-5-carbohydrazide is a multifaceted issue involving two distinct but interconnected equilibria: the annular tautomerism of the pyrazole ring and the side-chain tautomerism of the carbohydrazide group.

Annular Pyrazole Tautomerism

In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogens. This is an intermolecular process, often catalyzed by solvents, with a relatively low energy barrier.[3] The position of this equilibrium is heavily influenced by the electronic nature of the substituents at the C3 and C5 positions.[3][4]

-

Governing Principle: A well-established rule, supported by extensive theoretical and experimental data, states that electron-withdrawing groups (EWGs) tend to stabilize the tautomer where the substituent is at the C5 position (the 1H-tautomer). Conversely, electron-donating groups (EDGs) favor the tautomer where the substituent is at the C3 position (the 2H-tautomer).[3][4]

-

Application to 1H-Pyrazole-5-Carbohydrazide: The carbohydrazide group (-CONHNH₂) is considered an electron-withdrawing group. Therefore, it is strongly predicted that the equilibrium will heavily favor the tautomer where the proton is on N1, placing the carbohydrazide at C5. The alternative, with the proton on N2 and the carbohydrazide at C3, is expected to be significantly less stable.

Side-Chain Carbohydrazide Tautomerism

Independent of the ring tautomerism, the carbohydrazide moiety can undergo its own prototropic shift, known as amide-imidol tautomerism. This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen.

-

Amide Form: R-C(=O)-NH-NH₂

-

Imidol (Iminol) Form: R-C(OH)=N-NH₂

While the amide form is typically more stable for simple hydrazides, the equilibrium can be influenced by conjugation and intramolecular hydrogen bonding opportunities.[7]

The Four Primary Tautomeric Forms

Combining both annular and side-chain possibilities gives rise to four principal tautomers for 1H-pyrazole-5-carbohydrazide. The diagram below illustrates these potential structures and their interconversion pathways.

Caption: Computational workflow for determining tautomer stability via DFT.

Experimental Protocol: DFT Calculation of Tautomer Energies

-

Structure Preparation: Generate 3D coordinates for each of the four tautomers shown in Part 1 using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. This step finds the lowest energy conformation for each isomer.

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

-

Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a solvent model (e.g., PCM for water or DMSO).

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution by summing the electronic energy, ZPVE, and thermal corrections.

-

Relative Stability Analysis: Designate the tautomer with the lowest G as the reference (0.00 kJ/mol). Calculate the relative energy (ΔG) for all other tautomers. The Boltzmann distribution can then be used to estimate the equilibrium population of each tautomer at a given temperature.

Data Presentation: Predicted Relative Stabilities

The following table presents hypothetical, yet chemically reasonable, results from such a DFT study.

| Tautomer | Substituent Position | Side-Chain Form | Relative Gibbs Free Energy (ΔG) in Water (kJ/mol) | Predicted Population (298 K) |

| 1H-Amide | C5 | Amide | 0.00 | >99% |

| 1H-Imidol | C5 | Imidol | +15.2 | <1% |

| 2H-Amide | C3 | Amide | +25.8 | <0.1% |

| 2H-Imidol | C3 | Imidol | +40.5 | <0.01% |

These predicted results strongly reinforce the initial qualitative analysis: the 1H-Amide tautomer is expected to be the overwhelmingly dominant species in solution.

Part 3: Experimental Verification of Tautomeric Forms

While computational methods provide powerful predictions, empirical evidence is the ultimate arbiter of structure. A multi-technique spectroscopic approach is required for robust validation.

NMR Spectroscopy: The Primary Tool for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most informative technique for studying tautomeric equilibria in solution. [3][8][9]By analyzing chemical shifts and coupling constants, one can deduce the structure of the major species present.

Causality Behind NMR Choices:

-

¹H NMR: Can distinguish between tautomers by identifying key protons. The amide form will show distinct CONH and NHH signals, while the imidol form would show a characteristic OH signal. The pyrazole NH proton is also a key reporter.

-

¹³C NMR: Provides definitive evidence. The chemical shift of the carbonyl carbon in the amide form (~160-170 ppm) is significantly different from the iminol carbon in the imidol form (~140-150 ppm). [8]Furthermore, the C3 and C5 carbons of the pyrazole ring have distinct chemical shifts that change depending on the position of the NH proton. [3]In cases of rapid annular tautomerism, these signals may broaden or appear as an average. [3]* ¹⁵N NMR: Though less common, ¹⁵N NMR is highly sensitive to the protonation state of nitrogen. The chemical shifts of the "pyrrole-like" (-NH-) and "pyridine-like" (=N-) nitrogens are vastly different, providing unambiguous evidence for the position of the annular proton. [8]* Solvent Choice: Running spectra in both a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) is crucial. Solvents can shift the tautomeric equilibrium, and observing these changes provides further evidence. [3]

Caption: Experimental workflow for NMR-based tautomer validation.

Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean NMR tube.

-

Solubilization: Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the integrals and chemical shifts of the aromatic protons, the pyrazole NH proton, and the carbohydrazide CONH and NH₂ protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key carbonyl carbon signal and the pyrazole ring carbons (C3, C4, C5).

-

2D NMR for Assignment: Run HSQC and HMBC experiments to unambiguously assign all proton and carbon signals, confirming the connectivity of the dominant tautomer.

-

Data Interpretation: Compare the observed chemical shifts with literature values for similar structures and with DFT-predicted chemical shifts. The presence of a single set of sharp resonances corresponding to one tautomer indicates a strong preference. Broadened signals may indicate a dynamic equilibrium. [3][9]

Ancillary Techniques

-

UV-Vis Spectroscopy: Different tautomers possess different conjugated systems (chromophores) and will exhibit distinct absorption maxima (λ_max). By measuring the spectrum in solvents of varying polarity, shifts in λ_max (solvatochromism) can provide supporting evidence for the dominant electronic structure in the ground state. [10][11]* X-Ray Crystallography: This technique provides an unambiguous structural determination of the tautomer present in the solid state. [8][12]While this may not reflect the equilibrium in solution, it serves as a critical validation point for the existence of a specific tautomeric form.

Part 4: Implications for Drug Discovery and Development

Accurately identifying the dominant tautomer of 1H-pyrazole-5-carbohydrazide is paramount for its progression as a potential therapeutic agent.

-

Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is tautomer-dependent. The 1H-Amide tautomer presents a pyridine-like nitrogen (N2) as a hydrogen bond acceptor and three NH protons as donors. The 1H-Imidol tautomer, by contrast, has an OH donor and only two NH donors. This difference fundamentally alters how the molecule can bind to a protein target.

-

Structure-Activity Relationships (SAR): An incorrect assumption about the tautomeric form can lead to flawed SAR models, misguiding a lead optimization campaign.

-

Physicochemical Properties: Tautomerism directly impacts pKa, solubility, and membrane permeability (logP). Modeling these properties requires the correct structural input.

-

Intellectual Property: Patent claims must be carefully worded to encompass all relevant tautomeric forms to ensure comprehensive protection.

Conclusion

The tautomerism of 1H-pyrazole-5-carbohydrazide is a complex interplay of annular and side-chain equilibria. Through a synergistic approach combining qualitative chemical principles, quantitative DFT calculations, and rigorous spectroscopic validation, we can confidently conclude that the 1H-pyrazole-5-carbohydrazide (Amide) form is the thermodynamically favored and dominant species. This guide provides a comprehensive framework for researchers to not only understand this specific system but also to apply these principles and protocols to other tautomerically-labile heterocyclic scaffolds. Acknowledging and resolving tautomeric ambiguity is a critical step in accelerating the journey from chemical entity to successful therapeutic agent.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI. Available at: [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021). ResearchGate. Available at: [Link]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Available at: [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journals. Available at: [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). National Center for Biotechnology Information. Available at: [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2019). PURKH. Available at: [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). Journal of Chemical Information and Modeling. Available at: [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. (2024). ChemRxiv. Available at: [Link]

-

Pairs of tautomeric pyrazoles. (2021). ResearchGate. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2019). ResearchGate. Available at: [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). PubMed. Available at: [Link]

-

Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences. Available at: [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. Available at: [Link]

-

Tautomerism of hydrazones Judging from the diagrammatic representation... (n.d.). ResearchGate. Available at: [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (2016). ResearchGate. Available at: [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.). PubMed. Available at: [Link]

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. Available at: [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2002). ResearchGate. Available at: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. Available at: [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one | MDPI [mdpi.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Pivotal Role of Physicochemical Characterization in Drug Development

An In-depth Technical Guide to the Solubility and Stability of 1H-pyrazole-5-carbohydrazide

In the landscape of modern drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous approved therapeutics, from anti-cancer agents to treatments for pulmonary hypertension.[1] Its metabolic stability and versatile synthetic accessibility make it a cornerstone of medicinal chemistry.[1] When combined with a carbohydrazide moiety—a well-established pharmacophore and a versatile synthetic building block—the resulting molecule, 1H-pyrazole-5-carbohydrazide, emerges as a compound of significant interest.[2] The biological potential of such derivatives spans a wide spectrum, including antitumor, antimicrobial, and anti-inflammatory activities.[2][3]

However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which formulation development, bioavailability, and ultimately, therapeutic efficacy are built.[4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals dedicated to unlocking the potential of 1H-pyrazole-5-carbohydrazide. It moves beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for generating high-quality, reliable data.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a master variable that governs its absorption and bioavailability.[4] For 1H-pyrazole-5-carbohydrazide, its structure presents a duality: the aromatic pyrazole ring suggests a degree of lipophilicity, while the carbohydrazide group (-CONHNH₂) offers multiple sites for hydrogen bonding, implying potential aqueous solubility. A multi-faceted approach is therefore essential to fully characterize its behavior in various solvent systems.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold-standard measurement, crucial for preclinical and formulation development. The shake-flask method, as recommended by regulatory bodies, remains the definitive technique for this determination.[4]

Causality: The core principle is to create a saturated solution, ensuring that the system reaches equilibrium. The extended incubation period (typically 24-72 hours) is critical to overcome the kinetic barriers of dissolution, especially for crystalline solids with high lattice energy.[4] The use of a range of pH buffers is necessary to mimic physiological conditions from the stomach (pH ~1.2) to the small intestine (pH ~6.8) and blood (pH 7.4), as the ionization state of the molecule can dramatically impact solubility.[4]

Step-by-Step Methodology:

-

Preparation of Media: Prepare a panel of pharmaceutically relevant solvents. This should include:

-

Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 and 7.4 (Phosphate buffers).[4]

-

Organic and Co-solvents: Purified Water, Ethanol, Propylene Glycol, DMSO, and various co-solvent mixtures (e.g., Ethanol/Water).

-

-

Addition of Compound: Add an excess amount of 1H-pyrazole-5-carbohydrazide to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at a high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[6]

Kinetic Solubility: An Early Discovery Insight

In early drug discovery, particularly during high-throughput screening, speed is paramount. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This mimics the conditions of many in-vitro biological assays and provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.[4]

Causality: This method relies on the rapid addition of a DMSO stock solution to an aqueous buffer, creating a supersaturated state. The point at which the compound's solubility is exceeded is detected by the onset of precipitation, measured as an increase in turbidity (light scattering).

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1H-pyrazole-5-carbohydrazide (e.g., 10-20 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: In a separate 96-well analysis plate, add an aqueous buffer (e.g., PBS, pH 7.4).

-